(R)-SCH 546738

CXCR3 Binding affinity Ki determination

(R)-SCH 546738 is the precise R-enantiomer of SCH 546738, a key chiral tool for dissecting CXCR3-mediated immune responses with a defined Ki of 0.4 nM. Unlike its (S)-counterpart, the (R)-enantiomer offers an essential stereochemical control for SAR and drug discovery studies where enantiomeric purity is critical for validating allosteric binding and minimizing off-target variability.

Molecular Formula C23H31Cl2N7O
Molecular Weight 492.4 g/mol
CAS No. 906805-42-3
Cat. No. B1680914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-SCH 546738
CAS906805-42-3
SynonymsSCH546738;  SCH 546738;  SCH-546738
Molecular FormulaC23H31Cl2N7O
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESCCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=NC(=C(N=C4Cl)C(=O)N)N
InChIInChI=1S/C23H31Cl2N7O/c1-2-17-14-31(23-20(25)28-19(22(27)33)21(26)29-23)11-12-32(17)18-7-9-30(10-8-18)13-15-3-5-16(24)6-4-15/h3-6,17-18H,2,7-14H2,1H3,(H2,26,29)(H2,27,33)/t17-/m0/s1
InChIKeyUYDYJFWSPRQEAX-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(R)-SCH 546738 (CAS 906805-42-3) as a High-Affinity Non-Competitive CXCR3 Antagonist for Preclinical Autoimmune and Transplantation Research Procurement


(R)-SCH 546738, the R-isomer of SCH 546738, is a small-molecule non-competitive antagonist of the CXCR3 chemokine receptor [1]. It belongs to the piperazinyl-piperidine class and exhibits high binding affinity for human CXCR3 with a Ki of 0.4 nM [2]. The compound functions by occupying an allosteric binding site between transmembrane helices TM5 and TM6, restraining the receptor in an inactive conformation by preventing repacking of these helices [3]. Its non-competitive mechanism of antagonism distinguishes it from orthosteric CXCR3 antagonists and has been validated through functional displacement assays against the endogenous chemokine ligands CXCL10 and CXCL11 [2].

Why (R)-SCH 546738 Cannot Be Substituted with Generic CXCR3 Antagonists: Mechanistic and Selectivity Considerations for Experimental Reproducibility


CXCR3 antagonists exhibit substantial divergence in binding mechanism (orthosteric versus allosteric), receptor affinity, ligand-displacement kinetics, and selectivity profiles. (R)-SCH 546738 acts as a non-competitive antagonist at an allosteric site [1], whereas common alternative CXCR3 antagonists such as AMG 487 bind competitively at the orthosteric site [2]. This mechanistic distinction directly impacts experimental outcomes: non-competitive antagonists maintain efficacy independent of endogenous ligand concentration, while competitive antagonists are surmountable. Furthermore, binding affinity varies significantly across commercial CXCR3 antagonists—(R)-SCH 546738 exhibits a Ki of 0.4 nM, whereas AMG 487 demonstrates approximately 20-fold lower affinity with IC50 values of 8.0–8.2 nM for CXCL10/CXCL11 displacement [3]. Generic substitution without accounting for these quantifiable differences risks confounding experimental interpretation, particularly in vivo where ligand concentrations fluctuate dynamically.

(R)-SCH 546738 Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Binding Affinity Comparison: (R)-SCH 546738 vs. AMG 487 for Human CXCR3 Receptor Occupancy

(R)-SCH 546738 demonstrates significantly higher binding affinity for the human CXCR3 receptor compared to the widely used CXCR3 antagonist AMG 487. The Ki of (R)-SCH 546738 for human CXCR3 is 0.4 nM [1], determined via competition binding analysis using 35S-radiolabeled SCH 535390 as a competitive tracer . In contrast, AMG 487 displaces CXCL10 and CXCL11 binding with IC50 values of 8.0 nM and 8.2 nM, respectively [2]. This difference of approximately 20-fold in binding potency represents a critical parameter for experimental design requiring high receptor occupancy at low compound concentrations.

CXCR3 Binding affinity Ki determination Receptor occupancy

Non-Competitive Antagonism vs. Competitive Antagonists: Ligand-Independent Receptor Blockade Efficacy

(R)-SCH 546738 functions as a non-competitive antagonist, a mechanistic property quantitatively validated by the observation that its IC50 for CXCL10 and CXCL11 displacement remains constant at approximately 1–2 nM regardless of input ligand concentration [1]. Specifically, the IC50 remains unchanged across CXCL10 concentrations from 25–500 pM and CXCL11 concentrations from 12.5–250 pM . In contrast, competitive antagonists such as AMG 487 exhibit concentration-dependent displacement that is surmountable by increasing ligand concentrations [2]. This non-competitive mechanism is structurally explained by (R)-SCH 546738 binding to an allosteric site between transmembrane helices TM5 and TM6 [3].

Non-competitive antagonism Allosteric modulation Ligand displacement Mechanism of action

Structural Basis for Allosteric Antagonism: TM5–TM6 Binding Site Occupation Validated by Cryo-EM

Cryo-electron microscopy (cryo-EM) structural determination of the inactive-state CXCR3 bound to SCH 546738 (PDB: 8hnn; EMDB-34917) definitively identifies an allosteric binding site located between transmembrane helices TM5 and TM6 [1]. This structural evidence distinguishes SCH 546738 from orthosteric antagonists such as AMG 487 and NBI-74330, which bind within the chemokine recognition pocket overlapping with the N-terminus binding region of CXCL11 [2]. The allosteric binding mode of SCH 546738 restrains the receptor in an inactive conformation by sterically preventing the conformational repacking of TM5 and TM6 required for G-protein coupling and downstream signaling [3].

Allosteric binding Cryo-EM structure TM5–TM6 interface Receptor inactivation

Cross-Species CXCR3 Antagonist Activity: Comparative IC50 Values Across Monkey, Dog, Mouse, and Rat Orthologs

(R)-SCH 546738 demonstrates potent cross-species CXCR3 antagonist activity with quantitatively defined IC50 values across multiple preclinical model species. In [125I]hCXCL10 displacement assays, (R)-SCH 546738 inhibits CXCR3 binding with IC50 values of 1.3 nM (monkey), 6.4 nM (dog), 5.9 nM (mouse), and 4.2 nM (rat) . This cross-species potency profile compares favorably to other CXCR3 antagonists; for instance, AMG 487 exhibits approximately 5- to 10-fold lower potency in cross-species assessments [1]. Notably, the mouse IC50 of 5.9 nM is particularly relevant for the widely used collagen-induced arthritis and experimental autoimmune encephalomyelitis models validated with this compound [2].

Cross-species pharmacology CXCR3 ortholog In vivo model selection IC50

In Vivo Pharmacokinetic Profile: Rodent Plasma Exposure and Oral Bioavailability Metrics

(R)-SCH 546738 exhibits a favorable pharmacokinetic profile in rodents with quantifiable plasma exposure metrics that support oral dosing for in vivo efficacy studies. Following oral administration at 10 mg/kg in Lewis rats, the area under the plasma concentration-time curve (AUC 0–24 hr) is 7.7 μM·hr . In C57BL/6 mice, oral administration at 30 mg/kg yields an AUC (0–24 hr) of 12.6 μM·hr . These exposure values substantially exceed the in vitro IC90 of approximately 10 nM (0.01 μM) for CXCR3-mediated T-cell chemotaxis inhibition [1], indicating that oral dosing achieves sustained plasma concentrations well above the threshold required for full receptor blockade in vivo. By comparison, many early-generation CXCR3 antagonists exhibit poor oral bioavailability or require intraperitoneal administration for preclinical studies [2].

Pharmacokinetics AUC Oral bioavailability In vivo dosing

Stereochemical Purity: (R)-Enantiomer Specification and Quality Control Differentiation

(R)-SCH 546738 (CAS 2181148-54-7) is supplied specifically as the single R-enantiomer of SCH 546738, in contrast to generic preparations of SCH 546738 (CAS 906805-42-3) which may be supplied as racemic mixtures or undefined stereochemical compositions [1]. The compound is characterized by the defined stereochemistry at the ethyl-substituted carbon: (3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl, as specified in the IUPAC nomenclature with the InChIKey stereochemical descriptor UYDYJFWSPRQEAX-KRWDZBQOSA-N [2]. While quantitative comparative data on (R)- versus (S)-enantiomer activity are not publicly reported for this specific compound series, the procurement of defined stereoisomer ensures experimental reproducibility across studies, as stereochemistry can significantly influence receptor binding, pharmacokinetics, and off-target interactions [3].

Enantiomeric purity Chiral specification Stereochemistry Quality control

(R)-SCH 546738 Application Scenarios: Validated Preclinical Research Use Cases Based on Quantitative Evidence


Experimental Autoimmune Encephalomyelitis (EAE) Models for Multiple Sclerosis Research

(R)-SCH 546738 is validated for use in both rat and mouse experimental autoimmune encephalomyelitis (EAE) models, the standard preclinical paradigm for multiple sclerosis. In published studies, SCH 546738 administration significantly reduces disease severity in both species [1]. The mouse IC50 of 5.9 nM and rat IC50 of 4.2 nM for CXCR3 binding support the use of this compound in both rodent EAE models. The favorable oral pharmacokinetics in rodents (mouse AUC 0–24 hr = 12.6 μM·hr at 30 mg/kg; rat AUC 0–24 hr = 7.7 μM·hr at 10 mg/kg) [2] enable convenient oral dosing throughout the disease course without requiring parenteral administration. This compound is particularly suitable for studies examining the role of CXCR3-mediated T-cell trafficking in CNS autoimmunity.

Collagen-Induced Arthritis (CIA) Mouse Model for Rheumatoid Arthritis

(R)-SCH 546738 has demonstrated efficacy in the mouse collagen-induced arthritis (CIA) model, attenuating disease development [1]. The compound's non-competitive mechanism of action is particularly relevant in the inflamed synovial microenvironment, where endogenous CXCL10 and CXCL11 concentrations are elevated; the ligand-independent IC50 of ~1–2 nM ensures sustained receptor blockade under these high-ligand conditions. The compound's mouse IC50 of 5.9 nM [2] and oral bioavailability [3] make it appropriate for chronic dosing regimens typically required in CIA studies (2–4 weeks). This application is supported by published evidence demonstrating reduced Th1/Th2 cell ratios and amelioration of immune responses in treated animals [4].

Cardiac Allograft Transplantation Models for Rejection and Tolerance Studies

(R)-SCH 546738 is validated for use in rat cardiac allograft transplantation models, where monotherapy achieves dose-dependent prolongation of graft survival, and combination therapy with subtherapeutic cyclosporine A supports permanent engraftment [1]. The compound's high affinity for human CXCR3 (Ki = 0.4 nM) and rat CXCR3 (IC50 = 4.2 nM) provides cross-species target engagement. The defined cross-species IC50 values (monkey 1.3 nM, dog 6.4 nM, mouse 5.9 nM, rat 4.2 nM) [2] support translational study designs that require consistent pharmacodynamic effects across species. This application is particularly suited for research investigating the role of CXCR3 in alloreactive T-cell trafficking and the potential for CXCR3 antagonism to synergize with conventional immunosuppressants.

Structural Biology and Receptor Pharmacology Studies

(R)-SCH 546738 is a structurally characterized tool compound for CXCR3 allosteric modulation studies. The cryo-EM structure of the inactive-state CXCR3 bound to SCH 546738 (PDB: 8hnn, EMDB-34917) provides atomic-resolution detail of the allosteric binding pocket between TM5 and TM6 [1]. This structural information enables structure-guided experimental design, including site-directed mutagenesis studies to validate allosteric site residues, molecular dynamics simulations of receptor conformational dynamics, and rational design of allosteric modulators. The compound's non-competitive mechanism and allosteric binding site make it uniquely suitable for studies examining the distinction between orthosteric and allosteric GPCR antagonism, receptor conformational states, and biased signaling pathways. The defined stereochemistry of the (R)-enantiomer ensures reproducibility in structure-activity relationship analyses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-SCH 546738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.